Z-Gly-gly-osu

Overview

Description

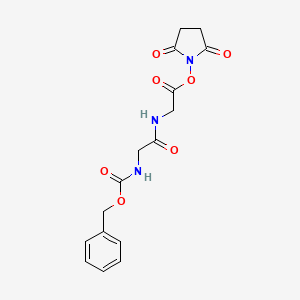

“Z-Gly-gly-osu” is a compound used in peptide synthesis . It is also known as Z-glycine N-succinimidyl ester . The empirical formula of this compound is C14H14N2O6 .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H14N2O6 . The molecular weight is 306.27 . For a more detailed molecular structure analysis, specialized software or databases would be required.Physical and Chemical Properties Analysis

“this compound” is a white powder . It has a molecular weight of 306.27 . More specific physical and chemical properties might be available in specialized literature or databases.Scientific Research Applications

Biomimetic Growth of Hydroxyapatite

Z-Gly-gly-osu plays a significant role in the creation of super water-soluble carbon nanotube (CNT)-protein hybrid nanofibers. This compound enables the successful functionalization of CNTs and facilitates the formation of CNT-protein hybrid nanofibers, such as CNT-fibronectin and CNT-hemoglobin. These hybrid nanofibers demonstrate potential in biomimetic mineralization, particularly in the formation of hydroxyapatite crystals, which are crucial for various biomedical applications (Wei et al., 2011).

Controlled Thermal Decomposition

Another application of a similar compound, zinc glycerolate (Zn(gly)), involves its use in the controlled thermal decomposition to form porous ZnO platelets. While this research doesn't directly involve this compound, it highlights the potential of related compounds in material science, particularly in creating materials with specific structural properties useful in various technological applications (Dong & Feldmann, 2012).

Poultry Nutrition

In the field of animal nutrition, research on zinc glycine chelate (Zn-Gly), a related compound, shows its impact on broiler chickens. It improves antioxidative enzymes and mineral composition in the liver and influences the biochemical and hematological parameters of chicken blood. This study demonstrates the significant role of Z-Gly in poultry nutrition and its potential as a feed supplement (Kwiecień et al., 2016).

Embryonic Development

In the realm of embryology, glycine, a component of this compound, has been studied for its effects on preimplantation bovine embryos. It improves blastocyst formation and hatching, particularly under conditions of elevated osmolarity, demonstrating its importance in embryonic development and potential applications in veterinary and human reproductive medicine (Herrick et al., 2016).

Gene Engineering and Ethical Considerations

Though not directly related to this compound, studies on zinc finger nucleases (ZFNs) provide insights into gene editing, which is a critical aspect of modern genetic research. This research underscores the ethical and scientific considerations in gene editing, an area that could potentially intersect with the chemical applications of this compound (Palpant & Dudzinski, 2013).

Chlorine-

Resistant Membrane Developmentthis compound's related compound, Glycylglycine (Gly), is instrumental in enhancing the chlorine resistance of aromatic polyamide reverse osmosis membranes. Gly is grafted onto the membrane surface as a regenerative chlorine sacrificial layer. This application is crucial in water treatment and desalination processes, where membrane longevity and efficiency are paramount (Huang et al., 2017).

Stress Tolerance in Rice

Research involving Glyoxalase I (Gly I), a part of the glyoxalase system related to this compound, highlights its role in enhancing the stress tolerance and grain yield in rice. Overexpression of the OsGly I gene in rice leads to improved tolerance to various abiotic stresses and increased seed setting rate and yield. This study opens avenues for bioengineering crops to enhance their resilience to environmental stressors (Zeng et al., 2016).

Surface Modification for Solar Cells

A study involving the modification of ZnO with glycine, a component of this compound, demonstrates its application in improving the efficiency of polymer solar cells. This modification enhances electron extraction and interfacial engineering, showing the potential of this compound related compounds in renewable energy technologies (Zhu et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Z-Gly-gly-osu, also known as Z-glycine N-succinimidyl ester, is a derivative of the amino acid glycine . It is primarily used as a substrate in the study of enzyme activities, particularly those related to the blood coagulation system . Its primary target is the enzyme thrombin .

Thrombin is a serine protease that plays a crucial role in the blood coagulation cascade. It is responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation. Thrombin also activates platelets, promoting their aggregation and adhesion .

Mode of Action

This compound interacts with its target, thrombin, by serving as a substrate for the enzyme. The compound is hydrolyzed by thrombin, a process that can be monitored using a continuous measurement of the hydrolysis rate of the thrombin-specific fluorogenic substrate Z-Gly-Gly-Arg-AMC .

Biochemical Pathways

The interaction of this compound with thrombin is part of the broader blood coagulation pathway. This pathway involves a series of reactions that ultimately lead to the formation of a blood clot. Thrombin, the primary target of this compound, is a key player in this pathway .

Result of Action

The hydrolysis of this compound by thrombin can be used to monitor the activity of the enzyme. This can provide valuable information about the status of the blood coagulation system. For instance, a high rate of hydrolysis could indicate hyperactive coagulation, potentially leading to conditions such as thrombosis .

Action Environment

The action of this compound, like that of many other biochemical compounds, can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with the compound or its target. For instance, the activity of thrombin can be modulated by other proteins present in the blood, which could in turn affect the hydrolysis of this compound .

Biochemical Analysis

Biochemical Properties

Z-Gly-gly-osu plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The compound reacts with amino groups of amino acids or peptides to form stable amide bonds, which are essential for the construction of peptide chains. This reaction is catalyzed by enzymes such as proteases and peptidases, which cleave peptide bonds and facilitate the incorporation of this compound into the growing peptide chain .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these processes, leading to changes in cellular behavior. For instance, this compound can enhance the secretion of anabolic hormones, supply fuel during exercise, and improve mental performance during stress-related tasks . Additionally, it can prevent exercise-induced muscle damage by influencing the secretion of anabolic hormones .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to amino groups of amino acids or peptides, forming stable amide bonds. This binding interaction is facilitated by the presence of the N-succinimidyl ester group in this compound, which reacts with the amino groups to form the amide bond. This reaction is crucial for the synthesis of peptides and proteins, as it allows for the incorporation of this compound into the growing peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. For example, the compound has been shown to influence the stability and degradation of peptides and proteins over time, which can impact their biological activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can enhance the synthesis of peptides and proteins, leading to improved cellular function. At high doses, this compound can have toxic or adverse effects, such as inhibiting enzyme activity or causing cellular damage. Threshold effects have been observed in studies, where the compound exhibits beneficial effects at low doses but becomes harmful at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid and peptide metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can enhance the activity of enzymes involved in the synthesis of peptides and proteins, leading to increased production of these biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. For instance, the compound can be transported to the endoplasmic reticulum, where it participates in the synthesis of peptides and proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it plays a role in peptide synthesis. This localization is essential for the compound’s ability to interact with enzymes and other biomolecules involved in these processes .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O7/c20-12(8-18-16(24)25-10-11-4-2-1-3-5-11)17-9-15(23)26-19-13(21)6-7-14(19)22/h1-5H,6-10H2,(H,17,20)(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUDREMYYUMWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)

![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)